molecular formula C22H19BrClNO3 B2947156 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide CAS No. 923677-58-1

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

Cat. No.: B2947156
CAS No.: 923677-58-1
M. Wt: 460.75
InChI Key: XHIZVIUAJDTURQ-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a synthetic benzofuran-derived carboxamide compound featuring a halogenated aromatic system. Its structure comprises a benzofuran core substituted with a 5-bromo group, a 4-chlorobenzoyl moiety at the 2-position, and a cyclohexanecarboxamide group at the 3-position. For instance, thiourea-linked cyclohexanecarboxamides (e.g., N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives) are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with primary amines, a method that could be extrapolated to this compound’s preparation . Characterization techniques such as IR spectroscopy, NMR, and X-ray crystallography (utilizing programs like SHELX ) are critical for confirming its conformation and intermolecular interactions.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h6-12,14H,1-5H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIZVIUAJDTURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H12BrCl2NO2
  • Molecular Weight : 479.14 g/mol
  • IUPAC Name : this compound

The structure includes a benzofuran ring, which is known for its diverse biological activities, and a cyclohexanecarboxamide moiety that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest modulation of signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : A study evaluated the compound's effectiveness against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity with calculated IC50 values indicating potent inhibitory effects on cell viability .
  • Molecular Docking Studies : Molecular docking simulations have been performed to assess the binding affinity of the compound to key targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These studies support the hypothesis that the compound can effectively inhibit these targets, leading to reduced cancer cell proliferation .
  • Case Studies : In a comparative analysis, derivatives of benzofuran compounds were synthesized and tested for their anticancer properties. The most active derivatives exhibited morphological changes in treated cells, confirming their role as effective inhibitors of cancer cell growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureAnticancer Activity
5-Bromo-2-chlorobenzoyl chlorideStructureModerate
5-Bromo-2-chlorobenzoic acid-Low
5-Bromo-2-chlorobenzaldehyde-Moderate

The unique substitution pattern and presence of both benzofuran and benzamide groups in this compound contribute to its distinct chemical and biological properties, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are analyzed below:

Core Structure and Functional Group Variations

  • Thiourea-linked cyclohexanecarboxamides: Compounds like N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H2L4) share the cyclohexanecarboxamide backbone but feature a thiourea (-N-C(S)-N-) linkage instead of the benzofuran core. The thiourea group introduces S-donor atoms, enhancing metal-chelating capabilities and enabling applications in catalysis or antifungal agents .
  • Benzofuran derivatives :
    The compound in , though structurally more complex (e.g., sulfonamide and cyclopropyl substituents), shares the benzofuran scaffold. Such derivatives are often explored for pharmacological activities, suggesting that the target compound’s benzofuran core could similarly be leveraged in drug discovery, albeit with distinct substitution-driven selectivity .

Substituent Effects

  • Halogenation: The 5-bromo and 4-chlorobenzoyl groups in the target compound contrast with the 4-chlorophenyl or methoxy substituents in H2L4 and H2L8 .
  • Cyclohexane vs. Aryl Groups :
    The cyclohexanecarboxamide group introduces conformational rigidity and lipophilicity, differing from the naphthalen-1-yl group in H2L9, which offers extended π-systems for aromatic interactions .

Crystallographic and Spectroscopic Insights

  • The thiourea derivative H2L9 crystallizes in a triclinic system (space group Pī) with intramolecular N-H···O hydrogen bonding, forming a pseudo-six-membered ring .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide Benzofuran 5-Bromo, 4-chlorobenzoyl, cyclohexane Hypothesized receptor-binding affinity (structural inference) -
N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H2L4) Thiourea-cyclohexane 4-Chlorophenyl Metal chelation, antifungal activity
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) Thiourea-cyclohexane Naphthalen-1-yl Crystallographic stability (intramolecular H-bonding)
GSK8175 () Benzofuran-sulfonamide Sulfonamide, cyclopropyl Antiviral lead optimization

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s synthesis could adopt methods from thiourea derivatives (e.g., cyclohexanecarbonyl isothiocyanate intermediates) but requires validation .
  • Biological Screening : Prioritize assays for antimicrobial or anticancer activity, leveraging insights from benzofuran and carboxamide analogs.
  • Crystallographic Studies : Utilize SHELX or ORTEP-3 to resolve intramolecular interactions and confirm conformational stability.

Q & A

Q. What are the established synthetic routes for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzofuran core. Key steps include:
  • Benzofuran ring construction : Cyclization of substituted phenols with bromo/chloro ketones under acidic conditions.
  • Sulfonylation/benzoylation : Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation or Suzuki coupling (for brominated analogs) .
  • Amide coupling : Cyclohexanecarboxamide is introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt).
    Characterization :
  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., benzoyl substitution at C2) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the benzofuran core and cyclohexane moiety .

Q. How is the compound’s purity validated, and what analytical techniques are prioritized for structural confirmation?

  • Methodological Answer :
  • HPLC : Purity (>95%) is confirmed using reversed-phase C18 columns with UV detection at 254 nm.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C22H18BrClNO3_{22}H_{18}BrClNO_3).
  • Vibrational spectroscopy : IR identifies carbonyl stretches (amide C=O at ~1650 cm1^{-1}, benzoyl C=O at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. What strategies address contradictory activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Solutions include:
  • Metabolite profiling : LC-MS/MS identifies unstable metabolites (e.g., hydrolysis of the amide bond).
  • Prodrug design : Masking polar groups (e.g., esterification of the cyclohexanecarboxamide) to enhance bioavailability .
  • Tissue distribution studies : Radiolabeled analogs (e.g., 14C^{14}C-tagged) track compound accumulation in target organs .

Q. How can computational modeling optimize the compound’s binding affinity for a specific biological target?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets).
  • QSAR : Correlate substituent electronegativity (e.g., bromo at C5) with inhibitory potency. For example, bulkier halogens may enhance hydrophobic interactions .
  • MD simulations : Assess conformational stability of the benzofuran core in aqueous vs. membrane environments .

Q. What experimental designs resolve conflicting crystallographic data on the compound’s conformation?

  • Methodological Answer :
  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • DFT calculations : Compare experimental bond angles/distances with theoretical models to validate torsional flexibility of the cyclohexane ring .
  • Polymorph screening : Crystallize under varied solvents (e.g., DMSO vs. ethanol) to assess packing effects on conformation .

Data Contradiction Analysis

Q. How to interpret conflicting SAR data regarding the 5-bromo substituent’s role in biological activity?

  • Methodological Answer :
  • Context-dependent effects : Bromine may enhance target binding (e.g., halogen bonding) but reduce solubility.
  • Dose-response profiling : Test analogs (5-Cl, 5-I) across multiple concentrations to isolate electronic vs. steric contributions .
  • Cellular permeability assays : Compare logP values (e.g., bromo vs. chloro analogs) to decouple target affinity from uptake efficiency .

Tables for Key Data

Table 1 : Comparison of Synthetic Yields Under Varied Conditions

Reaction StepCatalyst/SolventTemperature (°C)Yield (%)Purity (HPLC)
Benzofuran cyclizationH2_2SO4_4/EtOH806892
Suzuki couplingPd(PPh3_3)4_4/DME1008598
Amide couplingEDC/HOBt/DMFRT9199

Table 2 : SAR of Substituents vs. IC50_{50} (Hypothetical Kinase Target)

PositionSubstituentIC50_{50} (nM)LogP
C5Br123.2
C5Cl252.8
C5H1202.1

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